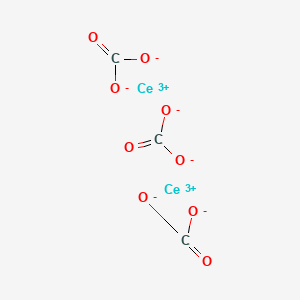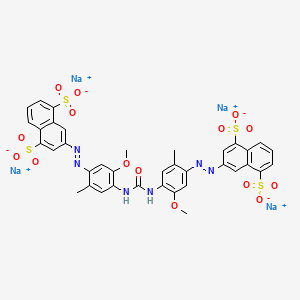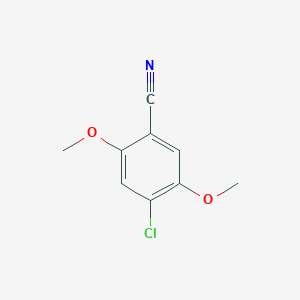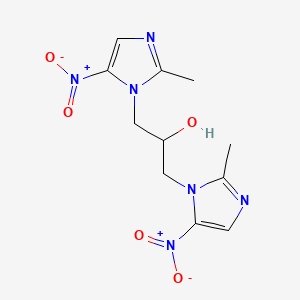
1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol
Descripción general
Descripción
1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol is a compound with the molecular formula C11H14N6O5 . It is also known by its synonyms such as 1-Methyl-1,2-bis(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol and DA 3853 .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 310.27 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 7, a Rotatable Bond Count of 4, and a Topological Polar Surface Area of 148 Ų .Aplicaciones Científicas De Investigación
Supramolecular Assembly
1,3-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol has been studied in the context of supramolecular chemistry. A research conducted by Cheruzel, Mashuta, and Buchanan (2005) explored the self-assembly of bis(1-methyl-imidazol-2-yl)methyl)(1-methyl-4-nitroimidazol-2-yl)methyl)amine and boric acid, resulting in a structure containing bundled antiparallel imidazole-boric acid helices and boric acid filled one-dimensional channels (Cheruzel, Mashuta, & Buchanan, 2005).
Transition-Metal Coordination Polymers
In another study, Hao et al. (2014) synthesized four coordination polymers using bent bis(imidazole) 1,3-bis(imidazol-l-yl-methyl)benzene (mbix) and isophthalic acid or 5-methylisophthalic acid ligands. These complexes demonstrated unique structural properties and potential applications in luminescence and catalysis (Hao et al., 2014).
Antimicrobial and Anticancer Properties
Şenkardeş et al. (2020) focused on the synthesis of novel 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(substituted phenoxy)propan-2-ol derivatives and evaluated their in vitro antimicrobial activity and cytotoxic effects, indicating significant antimicrobial activity and nontoxic properties (Şenkardeş et al., 2020).
Metal Complexes and Catalytic Properties
Long et al. (1999) synthesized metal complexes with 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]propan-2-ol (BIPO) and evaluated their hydrolytic properties. They found that these complexes showed promising catalytic activities (Long et al., 1999).
Ionic Liquids and Gas Solubility
The compound's potential applications in ionic liquids were explored by Anthony et al. (2005), who investigated the solubility of various gases in ionic liquids containing imidazolium-based compounds. Their findings suggest a significant influence of the anion in the gas solubilities (Anthony et al., 2005).
Synthesis and Structural Analysis
Various studies have also focused on the synthesis and structural characterization of complexes and coordination polymers derived from 1,3-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol and related compounds. These studies have contributed to the understanding of the compound's chemical behavior and potential applications in catalysis and material science (Zhang et al., 2008); (Zhang et al., 2007); (Ma & You, 2007).
Direcciones Futuras
The future directions for research on 1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad range of activities exhibited by imidazole-containing compounds, they could be potential candidates for the development of new drugs .
Propiedades
IUPAC Name |
1,3-bis(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O5/c1-7-12-3-10(16(19)20)14(7)5-9(18)6-15-8(2)13-4-11(15)17(21)22/h3-4,9,18H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOLQMBIYJYWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CN2C(=NC=C2[N+](=O)[O-])C)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876468 | |
| Record name | 1H-IMIDAZOLE-1-ETHANOL, 2-METHYL-_-[(2-METHYL-5- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol | |
CAS RN |
74550-92-8 | |
| Record name | 1H-Imidazole-1-ethanol, 2-methyl-alpha-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074550928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-IMIDAZOLE-1-ETHANOL, 2-METHYL-_-[(2-METHYL-5- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)
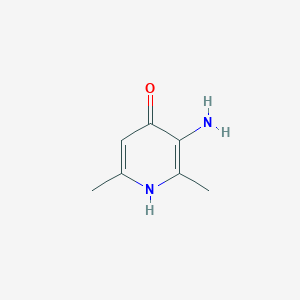
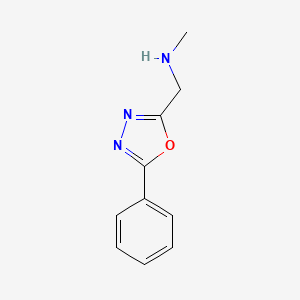
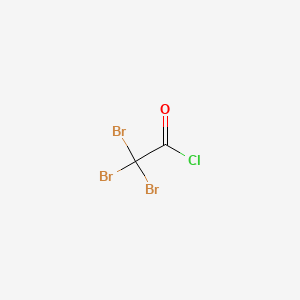
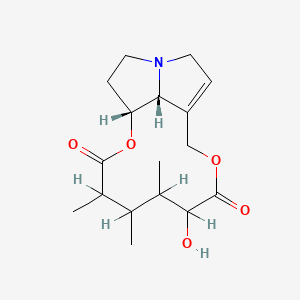




![4-[(4-Methoxyphenyl)amino]benzenediazonium](/img/structure/B1595622.png)

